N-(2-Chloro-3-methylpyridin-4-yl)pivalamide
Overview
Description
“N-(2-Chloro-3-methylpyridin-4-yl)pivalamide” is a chemical compound with the empirical formula C11H15ClN2O . It has a molecular weight of 226.70 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCc1c(Cl)nccc1NC(=O)C(C)(C)C
. The InChI string is 1S/C11H15ClN2O/c1-7-8(5-6-13-9(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
.
Scientific Research Applications
Pharmaceutical Research
N-(2-Chloro-3-methylpyridin-4-yl)pivalamide is a compound of interest in pharmaceutical research due to its structural features. It contains a pyridine ring, which is a common motif in many drugs, and the pivalamide moiety that can improve metabolic stability. This compound could be explored for its potential as a building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders where pyridine derivatives have shown efficacy .
Material Science
In material science, this compound’s robust aromatic structure makes it a candidate for creating novel polymers or co-polymers. Its ability to engage in π-π stacking interactions could lead to materials with unique electronic properties, potentially useful in organic semiconductors or as part of photovoltaic cells .
Chemical Synthesis
As a halogenated heterocycle, N-(2-Chloro-3-methylpyridin-4-yl)pivalamide serves as a versatile intermediate in chemical synthesis. It can undergo various reactions, including coupling reactions, to create complex molecules. Its use in chemodivergent synthesis pathways can lead to a wide array of products, including amides and imidazopyridines, which are valuable in medicinal chemistry .
Analytical Research
In analytical research, N-(2-Chloro-3-methylpyridin-4-yl)pivalamide’s unique properties can be harnessed for developing new analytical reagents or methods. For example, it could be used in mass spectrometry as a derivatization agent to enhance the detection of certain analytes .
Agrochemical Development
The pyridine ring present in N-(2-Chloro-3-methylpyridin-4-yl)pivalamide is also a common feature in many agrochemicals. Research into its application in this field could lead to the development of new pesticides or herbicides, with the potential for increased potency and selectivity .
Safety and Hazards
properties
IUPAC Name |
N-(2-chloro-3-methylpyridin-4-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7-8(5-6-13-9(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICFYEIKXTVWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198135 | |
Record name | N-(2-Chloro-3-methyl-4-pyridinyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-3-methylpyridin-4-yl)pivalamide | |
CAS RN |
1203499-52-8 | |
Record name | N-(2-Chloro-3-methyl-4-pyridinyl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloro-3-methyl-4-pyridinyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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